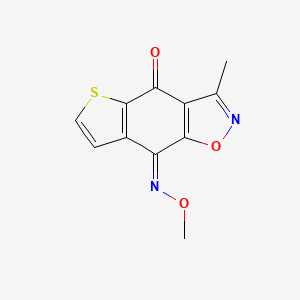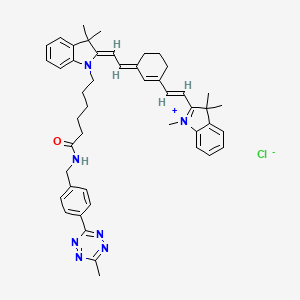
mc-vc-PAB-PBD
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound mc-vc-PAB-PBD is a drug linker used in the preparation of antibody-drug conjugates (ADCs) and targeted drug conjugates (TDCs). It is a complex molecule that plays a crucial role in the targeted delivery of cytotoxic agents to cancer cells. The structure of this compound includes a maleimidocaproyl (mc) spacer, a valine-citrulline (vc) dipeptide, a para-aminobenzyl (PAB) self-immolative spacer, and a pyrrolobenzodiazepine (PBD) warhead .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of mc-vc-PAB-PBD involves multiple steps, starting with the preparation of the maleimidocaproyl (mc) spacer, followed by the incorporation of the valine-citrulline (vc) dipeptide, and finally the attachment of the para-aminobenzyl (PAB) self-immolative spacer and the pyrrolobenzodiazepine (PBD) warhead. The reaction conditions typically involve the use of organic solvents, protective groups, and coupling reagents to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers, high-performance liquid chromatography (HPLC) for purification, and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
mc-vc-PAB-PBD undergoes various chemical reactions, including:
Reduction: The maleimidocaproyl (mc) spacer can be reduced to release the PBD warhead.
Substitution: The para-aminobenzyl (PAB) self-immolative spacer undergoes a substitution reaction to release the PBD warhead.
Common Reagents and Conditions
Hydrolysis: Enzymatic cleavage using lysosomal proteases.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophilic substitution using amines or thiols.
Major Products Formed
The major product formed from these reactions is the free pyrrolobenzodiazepine (PBD) warhead, which exerts its cytotoxic effects on cancer cells .
Wissenschaftliche Forschungsanwendungen
mc-vc-PAB-PBD is widely used in scientific research, particularly in the development of antibody-drug conjugates (ADCs) for cancer therapy. Its applications include:
Wirkmechanismus
The mechanism of action of mc-vc-PAB-PBD involves the targeted delivery of the cytotoxic PBD warhead to cancer cells. The compound is conjugated to an antibody that specifically binds to antigens on the surface of cancer cells. Upon binding, the antibody-drug conjugate is internalized by the cancer cell, and the this compound linker is cleaved by lysosomal proteases, releasing the PBD warhead. The PBD warhead then binds to the DNA of the cancer cell, causing DNA damage and cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
mc-vc-PAB-MMAE: Another drug linker used in ADCs, which releases monomethyl auristatin E (MMAE) instead of PBD.
mc-vc-PAB-MMAF: Similar to mc-vc-PAB-MMAE but releases monomethyl auristatin F (MMAF).
mc-vc-PAB-DM1: A drug linker that releases maytansinoid DM1.
Uniqueness
mc-vc-PAB-PBD is unique due to its use of the pyrrolobenzodiazepine (PBD) warhead, which has a different mechanism of action compared to other cytotoxic agents like MMAE and DM1. PBD warheads are known for their potent DNA cross-linking ability, leading to effective cancer cell killing .
Eigenschaften
Molekularformel |
C71H77N11O15 |
|---|---|
Molekulargewicht |
1324.4 g/mol |
IUPAC-Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[4-[(6aS)-3-[3-[[(6aS)-2-methoxy-8-(4-methoxyphenyl)-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-2-methoxy-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl]phenyl]carbamate |
InChI |
InChI=1S/C71H77N11O15/c1-42(2)65(79-62(83)12-7-6-8-28-80-63(84)25-26-64(80)85)67(87)78-55(11-9-27-73-70(72)90)66(86)76-48-19-13-43(14-20-48)41-97-71(91)77-49-21-15-44(16-22-49)46-31-50-37-74-56-35-60(58(93-4)33-53(56)68(88)81(50)39-46)95-29-10-30-96-61-36-57-54(34-59(61)94-5)69(89)82-40-47(32-51(82)38-75-57)45-17-23-52(92-3)24-18-45/h13-26,33-40,42,50-51,55,65H,6-12,27-32,41H2,1-5H3,(H,76,86)(H,77,91)(H,78,87)(H,79,83)(H3,72,73,90)/t50-,51-,55-,65-/m0/s1 |
InChI-Schlüssel |
BSDJRKUJACCPAZ-JMNOQCRJSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CN4[C@@H](C3)C=NC5=CC(=C(C=C5C4=O)OC)OCCCOC6=C(C=C7C(=C6)N=C[C@@H]8CC(=CN8C7=O)C9=CC=C(C=C9)OC)OC)NC(=O)CCCCCN1C(=O)C=CC1=O |
Kanonische SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CN4C(C3)C=NC5=CC(=C(C=C5C4=O)OC)OCCCOC6=C(C=C7C(=C6)N=CC8CC(=CN8C7=O)C9=CC=C(C=C9)OC)OC)NC(=O)CCCCCN1C(=O)C=CC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,9R,13E)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one](/img/structure/B12370267.png)

![(2S,4R)-1-[(2S)-2-[8-[2-[2-[2-(4-chloroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]phenoxy]octanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12370279.png)





![2,7-Naphthalenedisulfonic acid,5-(acetylamino)-4-hydroxy-3-[(2-methylphenyl)azo]-, disodium salt](/img/structure/B12370332.png)
![2-[4-(1,3-dimethyl-5-oxo-1,2,4-triazol-4-yl)phenyl]-1-(2-methoxyethyl)-N-(6-methoxypyridin-2-yl)-5-(trifluoromethyl)indole-7-carboxamide](/img/structure/B12370339.png)

![5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(E)-2-phenylethenyl]-2,3-dihydrochromen-4-one](/img/structure/B12370357.png)
![1-[(6-Bromanyl-1,3-Benzodioxol-5-Yl)methyl]-4-Chloranyl-Pyrazolo[3,4-D]pyrimidin-6-Amine](/img/structure/B12370358.png)
![2-Azabicyclo[2.2.2]octane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl) ester](/img/structure/B12370359.png)
